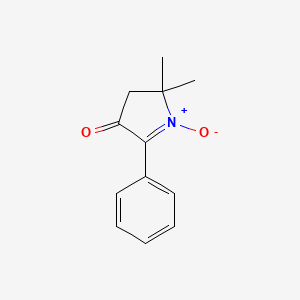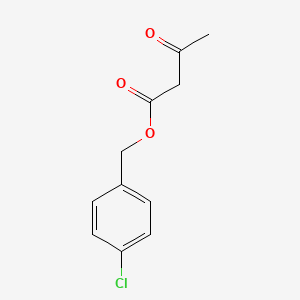![molecular formula C14H12Cl2O B14632525 Benzene, 1,1'-[oxybis(methylene)]bis[2-chloro- CAS No. 56427-98-6](/img/structure/B14632525.png)
Benzene, 1,1'-[oxybis(methylene)]bis[2-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-[oxybis(methylene)]bis[2-chloro-] is a chemical compound with the molecular formula C14H14O. It is also known by other names such as benzyl ether, benzyl oxide, and dibenzyl ether . This compound is characterized by its two benzene rings connected by an oxygen atom and methylene groups, with chlorine atoms attached to the benzene rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzene, 1,1’-[oxybis(methylene)]bis[2-chloro-] can be synthesized through various methods. One common synthetic route involves the reaction of benzyl chloride with sodium hydroxide in the presence of a solvent such as ethanol. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of benzene, 1,1’-[oxybis(methylene)]bis[2-chloro-] often involves the use of large-scale reactors and optimized reaction conditions. The process typically includes the use of catalysts to enhance the reaction rate and yield. The compound is then purified through distillation or recrystallization techniques to obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,1’-[oxybis(methylene)]bis[2-chloro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: Reduction reactions can convert the compound into benzyl alcohol derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include benzaldehyde derivatives, benzyl alcohol derivatives, and substituted benzene compounds .
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-[oxybis(methylene)]bis[2-chloro-] has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is used in drug formulation studies.
Industry: The compound is employed in the production of polymers, resins, and plasticizers.
Wirkmechanismus
The mechanism of action of benzene, 1,1’-[oxybis(methylene)]bis[2-chloro-] involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes. The presence of chlorine atoms enhances its reactivity and binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to benzene, 1,1’-[oxybis(methylene)]bis[2-chloro-] include:
- Benzyl ether
- Benzyl oxide
- Dibenzyl ether
- Phenyl ether
- Diphenyl ether
Uniqueness
What sets benzene, 1,1’-[oxybis(methylene)]bis[2-chloro-] apart from these similar compounds is the presence of chlorine atoms, which significantly influence its chemical reactivity and applications. The chlorine atoms enhance its ability to participate in substitution reactions and increase its effectiveness as a reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
56427-98-6 |
|---|---|
Molekularformel |
C14H12Cl2O |
Molekulargewicht |
267.1 g/mol |
IUPAC-Name |
1-chloro-2-[(2-chlorophenyl)methoxymethyl]benzene |
InChI |
InChI=1S/C14H12Cl2O/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2 |
InChI-Schlüssel |
VZFYRNTZDDRSJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)COCC2=CC=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


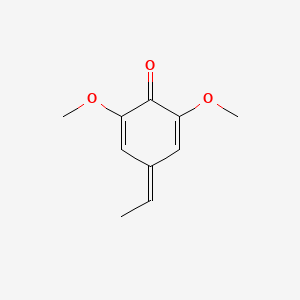
![(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone](/img/structure/B14632452.png)
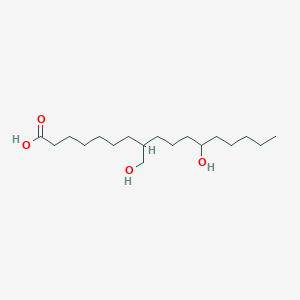
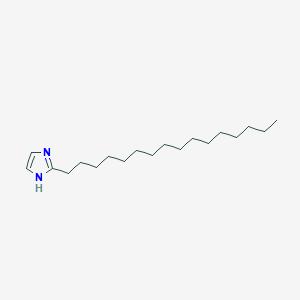
![Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14632463.png)


![[[1,1'-Biphenyl]-2,2'-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14632482.png)

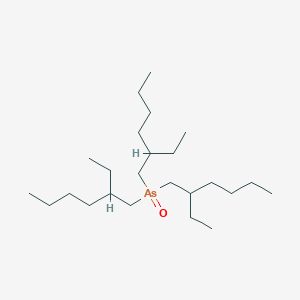
![[1,1'-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B14632510.png)
![1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole](/img/structure/B14632515.png)
